1,3-dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound features a thieno[2,3-d]pyrimidine core, a bicyclic heterocycle fused with a thiophene ring. Key structural attributes include:
- 1,3-Dimethyl groups: Enhance steric bulk and modulate electronic effects.
- 2,4-Dioxo motifs: Contribute to hydrogen-bonding interactions and influence tautomerization.
The compound’s synthesis likely involves cyclocondensation reactions, as seen in related thienopyrimidine derivatives . Its pharmacological profile remains under investigation, but structural analogs exhibit diverse biological activities, including antimicrobial and enzyme inhibitory effects.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-19-15(22)12-10-13(24-16(12)20(2)17(19)23)14(21)18-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAQKQWRLWYLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCC3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). Another approach utilizes 2-nitrothiophenes as starting materials, which are reduced with phosphorus trichloride to form esters of the target acids[{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d .... Additionally, the inverse electron-demand Diels–Alder reaction can be employed using 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d ...[{{{CITATION{{{_2{Synthesis and Antimicrobial Activity of Some New Thiadiazoles ... - MDPI](https://www.mdpi.com/1420-3049/21/8/1072).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and antiviral properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiophene and pyrimidine rings play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Core Heterocycle Variations
Thieno[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
- Compound 16 (): 1,3-Dimethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide replaces the thiophene ring with a pyridine. This alters electronic distribution and solubility. NMR data (δ 8.58 ppm for aromatic protons) suggests stronger deshielding compared to thieno analogs .
- Biological Impact: Pyrido derivatives, such as those in , show positive inotropic effects in cardiac tissue via phosphodiesterase III inhibition, while thieno analogs may prioritize antimicrobial activity .
Thieno[3,2-d]pyrimidine ()
- Ethyl 6-amino-1,3-dimethyl-2,4-dioxo-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate demonstrates how fused ring orientation affects reactivity. The Gewald synthesis route (using elemental sulfur and cyanoacetate) yields high-purity products but may limit functional group diversity .
Substituent Modifications
2-Thioxo vs. 2,4-Dioxo Groups
- Compound 1 (): 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide replaces one oxygen with sulfur.
- Compound 2d (): 3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide shows moderate antibacterial activity against Proteus vulgaris and Pseudomonas aeruginosa, suggesting sulfur substitutions enhance antimicrobial efficacy .
Carboxamide Substituents
- N-Phenethyl (Target Compound) : The phenethyl group may improve blood-brain barrier penetration compared to simpler aryl groups.
- N-(4-Methylphenyl) () : Electron-donating methyl groups enhance aryl ring stability but reduce polarity .
Biological Activity
1,3-Dimethyl-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound belongs to the class of pyrimidine derivatives and features a complex thieno-pyrimidine structure. Its molecular formula is , and it possesses significant functional groups that contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds often exhibit anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Study Findings : In vitro studies demonstrated that the compound significantly reduced cell viability in several cancer cell lines with IC50 values ranging from 0.5 to 3.6 µM, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MGC 80-3 | 1.0 |
| HCT-116 | 1.7 |
| HepG2 | 0.5 |
| DU145 | 0.9 |
| A549 | 3.6 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound led to significant S-phase arrest in cancer cells, which is crucial for preventing cancer cell proliferation .
Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models.
Case Studies
- In Vivo Studies : In animal models of cancer, administration of the compound resulted in tumor size reduction and improved survival rates compared to controls. These findings support its potential as a therapeutic agent in cancer treatment.
- Combination Therapy : Preliminary studies indicate that combining this compound with existing chemotherapy agents may enhance therapeutic efficacy while minimizing side effects.
Safety Profile
Toxicological assessments have indicated a relatively low toxicity profile for the compound at therapeutic doses. Further studies are ongoing to evaluate long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
